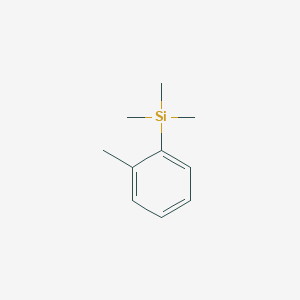

Silane, trimethyl-O-tolyl-

Description

Evolution and Significance of Organosilanes in Chemical Synthesis and Materials Science

The field of organosilane chemistry, which combines the principles of organic and silicon chemistries, has its roots in the 1940s, concurrent with the development of fiberglass-reinforced polyester (B1180765) composites. russoindustrial.ru Pioneering research, notably by companies like Dow Corning, established a new industry based on silanes and silicones. russoindustrial.ru The fundamental value of organosilanes lies in their unique molecular structure, which typically features both an organic functional group and a hydrolyzable group attached to a silicon atom. researchgate.net

This dual reactivity allows organosilanes to function as molecular bridges, forming covalent bonds between dissimilar materials, such as inorganic substrates and organic polymers. russoindustrial.ruzmsilane.com The process involves the hydrolysis of alkoxy groups on the silane (B1218182) to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks or react with hydroxyl groups on the surface of inorganic materials like metals and glass to form durable M-O-Si bonds (where M can be Al, Fe, etc.). russoindustrial.ruresearchgate.net

This capability has led to their widespread use as coupling agents, adhesion promoters, and crosslinking agents in a vast array of applications. russoindustrial.ruresearchgate.netzmsilane.com In materials science, organosilanes are integral to the production of high-performance coatings, providing enhanced corrosion resistance, adhesion, and durability. russoindustrial.ruzmsilane.com Their application as a more environmentally friendly alternative to traditional chrome-based anti-corrosion treatments is a significant area of development. russoindustrial.ruzmsilane.com Furthermore, ongoing research explores their use in creating advanced materials, including "smart" surfaces with tailored wettability and self-cleaning properties. russoindustrial.ru

Unique Structural and Electronic Attributes of Aryl-Substituted Organosilanes

In the solid state, the structure of aryl-substituted silanes is often governed by non-covalent intermolecular interactions. researchgate.nettandfonline.com These can include π-π stacking, where aromatic rings align in parallel, as well as edge-to-face and C-H···π interactions. researchgate.nettandfonline.com These forces play a crucial role in determining the crystal packing and, consequently, the material's bulk properties.

The electronic properties of these compounds are highly tunable. The nature, number, and position of the aryl groups and any substituents on them can significantly alter properties such as oxidation potentials. researchgate.netresearchgate.net For instance, research on the electrochemical behavior of various hydrogen-bearing arylsilanes has demonstrated a clear correlation between the molecular structure and the measured oxidation potentials. researchgate.net The trimethylsilyl (B98337) (TMS) group itself is known to have a directing effect in electrophilic aromatic substitution similar to that of a proton, with Hammett σ values near zero for both meta and para substitution, although its considerable size can introduce steric hindrance. acs.org

Rationale for Dedicated Academic Investigation into Trimethyl-O-tolylsilane

Trimethyl-O-tolylsilane, also known as silane, trimethyl(o-tolyloxy)-, belongs to the family of aryl silyl (B83357) ethers. nih.gov Academic investigation into this specific molecule is driven by several key factors inherent to its structure. Silyl ethers are extensively used in organic synthesis as protecting groups for alcohols. Their formation and cleavage under specific, often mild, conditions make them invaluable tools. The ortho-tolyl group in trimethyl-O-tolylsilane introduces specific steric and electronic modifications compared to simpler aryl or alkyl silyl ethers, which can fine-tune the stability and reactivity of the Si-O bond. This allows for selective protection and deprotection strategies in complex molecule synthesis.

Furthermore, the aryloxy-silane linkage (Aryl-O-Si) is a fundamental structural motif, and understanding the factors that influence its stability and cleavage is of great interest. Trimethyl-O-tolylsilane serves as an excellent model compound for studying these properties, particularly the steric influence of the ortho-methyl group on the reactivity at the silicon center and the stability of the Si-O-Aryl bond system. Research into the cleavage of the related aryl-silicon bond has shown its utility in synthetic transformations. canterbury.ac.nz

The potential applications of this compound are informed by research on its analogues. For example, aryl trimethylsilanes like trimethyl-p-tolylsilane have been successfully employed in advanced synthetic methods, including copper-catalyzed carboxylation reactions and photocatalytic C-H functionalization. tdx.catresearchgate.net This suggests that trimethyl-O-tolylsilane could serve as a valuable substrate or precursor in the development of new catalytic processes and for the synthesis of novel functionalized aromatic compounds.

Overview of Current Research Landscape Pertaining to Trimethyl-O-tolylsilane and Analogues

While direct and extensive research focused solely on trimethyl-O-tolylsilane is limited, the broader research landscape for its analogues—aryl silanes and aryl silyl ethers—is active and expanding. A significant area of study involves the synthesis and characterization of novel aryl-substituted silanes to probe structure-property relationships. For instance, a series of diaryl silicon dihydrides, including the di(o-tolyl)silane analogue, were synthesized to systematically study the effects of substituent bulk on 29Si NMR chemical shifts and to analyze the role of intermolecular interactions in their solid-state structures. tandfonline.com

The synthesis of these compounds typically relies on well-established methods such as the reaction of Grignard or organolithium reagents with chlorosilanes. researchgate.netresearchgate.net Current research often focuses on the application of these silane derivatives in organic synthesis. Aryltrimethylsilanes have been shown to be effective substrates in Friedel-Crafts acylation reactions, where the bulky trimethylsilyl group influences the regioselectivity of the electrophilic substitution. acs.org

A particularly innovative application is in the field of medical imaging. Recent studies have demonstrated the use of arylsilanes in copper-catalyzed carboxylation reactions with carbon-11 (B1219553) labeled carbon dioxide ([11C]CO2). researchgate.net This method allows for the rapid synthesis of 11C-labeled carboxylic acids, which are important radiotracers for positron emission tomography (PET). researchgate.net Additionally, related triarylsilanols are being explored as a new class of silicon-centered molecular catalysts for fundamental organic reactions like the direct amidation of carboxylic acids. acs.org This body of research on analogous compounds highlights the ongoing academic and industrial interest in leveraging the unique properties of aryl-substituted silanes for catalysis, advanced materials, and synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of Silane, trimethyl(o-tolyloxy)-

| Property | Value |

|---|---|

| CAS Number | 2999-53-3 |

| Molecular Formula | C10H16OSi |

| Molecular Weight | 180.32 g/mol |

| Common Synonyms | Trimethyl(o-tolyloxy)silane, (o-Cresoxy)trimethylsilane |

| Physical Description | Data not available |

| Boiling Point | Data not available |

Source: Based on data from PubChem. nih.gov

Table 2: Examples of Researched Aryl-Substituted Silanes and Their Applications

| Compound Type | Example(s) | Research Focus / Application Area | Reference(s) |

|---|---|---|---|

| Aryl Silicon Dihydrides | di(o-tolyl)silane | Synthesis, structural characterization, study of intermolecular interactions. | tandfonline.com |

| Aryltrimethylsilanes | Phenyltrimethylsilane, Trimethyl-p-tolylsilane | Substrates in Friedel-Crafts acylation, photocatalysis, and [11C]carboxylation for PET imaging. | acs.orgtdx.catresearchgate.net |

| Hydrogen-Bearing Arylsilanes | 1-naphthylSiH3 | Investigation of electrochemical properties and oxidation potentials. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7450-03-5 |

|---|---|

Molecular Formula |

C10H16Si |

Molecular Weight |

164.32 g/mol |

IUPAC Name |

trimethyl-(2-methylphenyl)silane |

InChI |

InChI=1S/C10H16Si/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3 |

InChI Key |

CSXYTJWMWQVUIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms Involving Trimethyl O Tolylsilane

Electrophilic and Nucleophilic Activation of the Silicon-Carbon Bond in Trimethyl-O-tolylsilane

The silicon-carbon bond in organosilanes like trimethyl-o-tolylsilane, while generally robust, can be activated for cleavage through either electrophilic or nucleophilic pathways. researchgate.netnih.gov

Electrophilic Activation: Electrophilic cleavage of the Si-C bond is a key reaction for organosilicon compounds. nih.gov This process typically involves an electrophile targeting the carbon atom, facilitated by a nucleophile attacking the silicon center. nih.gov In compounds with unsaturated groups, such as the tolyl group in trimethyl-o-tolylsilane, electrophiles may first interact with the π-electron system. nih.gov This can lead to the formation of a carbocation intermediate, which is stabilized by the silyl (B83357) group through a phenomenon known as σ–π conjugation. nih.gov Subsequent nucleophilic attack on the silicon atom cleaves the Si-C bond. nih.gov Strong acids, for instance, are capable of protodesilylating arylsilanes. wikipedia.org In a related context, the activation of polar Si-C bonds in alkynylsilanes by electrophilic triorganoboranes is a well-established method for forming new C-C bonds. athensjournals.gr

Nucleophilic Activation: The Si-C bond is polarized towards the carbon atom due to carbon's higher electronegativity (C 2.55 vs. Si 1.90), making the silicon atom susceptible to nucleophilic attack. wikipedia.org Nucleophilic activation is a widely utilized strategy in organosilane chemistry. psu.edu This activation can be achieved by forming hypervalent silicon species, such as penta- or hexa-coordinate complexes. nih.govnih.gov The formation of these hyper-coordinate intermediates increases the electron density on the organic ligands, rendering the Si-C bond more susceptible to cleavage. nih.gov Fluoride (B91410) ions and alkoxides are particularly effective nucleophiles for cleaving the Si-C bond. wikipedia.org This type of activation is central to many synthetic transformations, where catalysts like fluoride ions or HMPA (hexamethylphosphoramide) facilitate reactions by forming a pentacoordinated intermediate in a pre-equilibrium step. psu.edu

Table 1: General Modes of Si-C Bond Activation

| Activation Mode | Activating Species | Key Intermediate | Consequence |

|---|---|---|---|

| Electrophilic | Strong Acids (H+), Other Electrophiles (E+) | Carbocation β to Silicon | Cleavage of Si-C bond, Substitution |

| Nucleophilic | Fluoride ions (F-), Alkoxides, HMPA | Penta- or Hexa-coordinate Silicate | Enhanced reactivity, Cleavage of Si-C bond |

Radical Pathways in Transformations Involving Trimethyl-O-tolylsilane

Radical reactions provide an alternative set of transformations for trimethylsilyl (B98337) compounds. These pathways often involve the generation of highly reactive silyl radicals, which can participate in a variety of subsequent reactions.

Hydrogen atom abstraction (HAT) is a fundamental process for generating radicals. wikipedia.orglibretexts.org In the context of organosilanes, silyl radicals are most commonly generated by the abstraction of a hydrogen atom from a silicon hydride (R₃Si-H) by another radical. wiley.com While trimethyl-o-tolylsilane itself lacks a Si-H bond, radical generation can be initiated by abstracting a hydrogen atom from one of the methyl groups on the silicon atom or the tolyl methyl group. The abstraction of a hydrogen atom from the benzylic position of the tolyl group is particularly favorable due to the resonance stabilization of the resulting benzyl (B1604629) radical. mdpi.com

Alternatively, silyl radicals can be generated from various precursors under thermal or photochemical conditions. ub.edu.arresearchgate.net For example, photolysis of aryldisilanes can lead to the homolytic cleavage of the Si-Si bond, yielding silyl radicals. ub.edu.ar The introduction of bulky substituents on the silicon atom can facilitate the formation of these radicals. ub.edu.ar Electrochemical methods also offer a route to silyl radicals through the reductive activation of robust chlorosilanes. nih.gov

Once generated, radical species derived from or reacting with trimethylsilane (B1584522) derivatives can undergo complex rearrangements. For instance, in reactions mediated by slower hydrogen atom donors like tris(trimethylsilyl)silane, (TMS)₃SiH, tandem radical generation-rearrangement-electrophile trapping sequences can occur, leading to increased molecular complexity. beilstein-journals.org

A relevant example is the Truce-Smiles rearrangement, which can proceed through radical pathways. mdpi.com Computational studies on the rearrangement of o-tolyl aryl ethers, which are structurally analogous to the core of trimethyl-o-tolylsilane, have explored the energetics of potential radical intermediates. For example, a benzyl radical formed via hydrogen atom abstraction can undergo cyclization. mdpi.com A 6-aryl cyclization is often preferred over a 5-exo-trig cyclization due to a lower activation barrier. mdpi.com Such rearrangements highlight the complex interplay of radical stability and reaction kinetics in determining product outcomes. mdpi.combeilstein-journals.org

Ionic Mechanisms and Their Influence on Trimethyl-O-tolylsilane Reactivity

Ionic pathways, involving either cationic or anionic intermediates, play a significant role in the chemistry of trimethylsilyl compounds.

Carbenium ions, trivalent carbon species with a positive charge, are highly reactive intermediates in many organic reactions. taylorandfrancis.comwikipedia.org In the context of organosilicon chemistry, carbenium ions can be formed during electrophilic substitution reactions. nih.gov The fragmentation of trimethylsilyl derivatives in mass spectrometry also provides insight into cationic intermediates. The mass spectra of TMS ethers of alditols show that abundant ions are formed through the cleavage of the carbon chain, a process explained by the stabilization of the positive charge by the oxygen atoms. chalmers.se The loss of a methyl group from the silicon atom (M-15 peak) can also be viewed as an α-cleavage product, leading to a silicon-stabilized cation. chalmers.se Rearrangement ions are also common, such as the loss of trimethylsilanol. chalmers.sewikipedia.org

Anionic pathways are crucial in the reactions of many organosilanes. Silyl anions can be generated by the reductive cleavage of Si-Si or Si-metal bonds. caltech.edu These nucleophilic species can participate in displacement reactions or act as single-electron donors to initiate radical reactions. caltech.edu

The Truce-Smiles rearrangement of o-tolyl aryl ethers, close analogues of trimethyl-o-tolylsilane, provides a compelling example of an anionic mechanism. mdpi.com Computational studies support an anionic rearrangement where an initial benzyl anion is formed either by direct deprotonation of the tolyl methyl group by a strong base or through a radical polar crossover involving the reduction of an initially formed benzyl radical. mdpi.com This carbanion then undergoes an intramolecular nucleophilic aromatic substitution. mdpi.com Similarly, the cleavage of the Si-C bond in aryltrimethylsilanes can proceed via aryl anion intermediates under basic conditions. caltech.educanterbury.ac.nz The generation of silyl anions from disilanes using nucleophiles like potassium methoxide (B1231860) is also a well-established process. caltech.edu

Table 2: Key Reactive Intermediates in Trimethylsilyl Compound Transformations

| Intermediate Type | Generation Method | Subsequent Reactions | Reference Example |

|---|---|---|---|

| Silyl Radical (R₃Si•) | Hydrogen Atom Abstraction, Photolysis | Addition to alkenes, Rearrangements | (TMS)₃SiH mediated cyclizations beilstein-journals.orgmdpi.com |

| Benzyl Radical | Hydrogen Atom Abstraction from tolyl group | Intramolecular cyclization | Rearrangement of o-tolyl aryl ethers mdpi.com |

| Carbenium Ion (R₃C⁺) | Electrophilic attack, Mass spec fragmentation | Rearrangement, Elimination | Fragmentation of TMS-alditols chalmers.se |

| Silyl Anion (R₃Si⁻) | Reductive cleavage of disilanes | Nucleophilic substitution, Electron transfer | Reaction of hexamethyldisilane (B74624) with MeOK/HMPA caltech.edu |

| Carbanion | Deprotonation, Radical reduction | Intramolecular nucleophilic attack | Truce-Smiles rearrangement of o-tolyl aryl ethers mdpi.com |

Transition Metal-Catalyzed Reactions of Trimethyl-O-tolylsilane.

Transition metal catalysis provides a powerful platform for the functionalization of organosilicon compounds, including aryltrimethylsilanes like trimethyl-o-tolylsilane. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leveraging the unique reactivity of the silicon-carbon bond.

Desilylation Reactions and the Role of Trimethylsilyl Groups as Leaving Groups.

The trimethylsilyl group, including when part of the trimethyl-o-tolylsilane molecule, can be readily cleaved from an aromatic ring, a process known as desilylation or, more specifically, protodesilylation if a proton replaces the silyl group. d-nb.info This reactivity makes the trimethylsilyl group useful as a leaving group in various chemical transformations.

The cleavage of the aryl-silicon bond in aryltrimethylsilanes is typically an electrophilic aromatic substitution reaction. d-nb.info The high "ipso" rate factor for electrophilic desilylation indicates that the attack of the electrophile at the carbon atom bearing the silyl group is significantly faster than attack at an unsubstituted carbon position. scholaris.ca This is attributed to the ability of the silicon atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution. scholaris.ca

A variety of reagents and conditions can effect the protodesilylation of aryltrimethylsilanes. Traditional methods include the use of acids like trifluoroacetic acid (TFA) or fluoride ion sources such as TBAF or cesium fluoride (CsF). researchgate.netacs.org More recently, milder and more environmentally benign methods have been developed, such as using montmorillonite (B579905) KSF clay, which can facilitate solvent-free protodesilylation at room temperature with high efficiency. acs.org The reaction can also be catalyzed by boric acid in water. researchgate.net

The trimethylsilyl group does not only act as a leaving group in protodesilylation but also in other transformations where it is replaced by a different functional group. For example, the phenyldimethylsilyl group can be converted into a hydroxyl group through a two-step sequence involving protodesilylation followed by oxidation. researchgate.net In some contexts, the trimethylsilyl group is considered both a protecting group and a leaving group. acs.orgresearchgate.net It can be installed to protect a certain position, direct other reactions, and then be selectively removed. researchgate.netwikipedia.org

The general mechanism for acid-catalyzed protodesilylation is depicted below:

The ease of this cleavage makes the trimethylsilyl group a valuable functional handle in organic synthesis.

Role of Trimethyl O Tolylsilane in Advanced Materials Science Research

Precursor Chemistry for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as Organically Modified Silicates (ORMOSILs), have garnered substantial interest due to their unique combination of properties, blending the flexibility and functionality of organic polymers with the rigidity and stability of inorganic frameworks like silica (B1680970). mdpi.comrsc.orgrsc.org The synthesis of these materials often relies on the sol-gel process, utilizing organosilane precursors that can be co-condensed with traditional silica sources like tetraethoxysilane (TEOS). mdpi.com

Organosilanes of the type RSi(OR')₃ are ideal precursors, where 'R' is a non-hydrolyzable organic group that imparts specific functionality, and (OR') are hydrolyzable alkoxy groups that participate in the formation of the inorganic siloxane (Si-O-Si) network. mdpi.comresearchgate.net The organic 'R' group becomes covalently bonded to the silica matrix, allowing for precise tuning of the final material's properties, such as polarity, porosity, and surface chemistry. mdpi.com

While trimethyl-o-tolylsilane itself is not a typical precursor for building the main framework of hybrid materials due to its lack of hydrolyzable alkoxy groups, its structural analogs are. For instance, research on triethoxy(p-tolyl)silane has demonstrated its utility in creating hybrid xerogels. researchgate.net In these studies, the tolyl group is incorporated directly into the silica network, modifying the material's properties. The tolyl group can influence the local order and hydrophobicity of the resulting xerogel. researchgate.net

Trimethyl-o-tolylsilane could, however, play a role as a surface-modifying or end-capping agent in these systems. In the grafting approach to hybrid materials, pre-formed silica surfaces are functionalized. mdpi.com A molecule like trimethyl-o-tolylsilane could theoretically be used to cap reactive silanol (B1196071) (Si-OH) groups on a silica surface, although this is less common than using agents like chlorotrimethylsilane (B32843). More practically, trimethylsilyl (B98337) groups are known to render silica surfaces more hydrophobic. mdpi.com

Table 1: Properties of Hybrid Xerogels Synthesized with Tolyl-Silane Precursors (Data based on studies of related triethoxy(p-tolyl)silane compounds)

| Precursor System | Molar % of Tolyl-Silane | Resulting Material Properties | Potential Application |

| TEOS / Triethoxy(p-tolyl)silane | 5-20% | Increased hydrophobicity, modified pore structure | Adsorbents for organic pollutants researchgate.net |

| TEOS / Triethoxy(p-tolyl)silane | 10-30% | Tunable surface chemistry, controlled porosity | Films for solar cells, sensor membranes researchgate.net |

| TEOS / 1,4-bis(triethoxysilyl)benzene | 5-15% | Bridged silica framework, enhanced thermal stability | Catalysis, stable coatings researchgate.net |

Integration into Polymer Architectures for Specific Functionalization

The precise design of polymer architectures is a cornerstone of modern materials science, enabling the creation of macromolecules with tailored properties for specific applications. nih.govosaka-u.ac.jp Techniques like controlled/living polymerization allow for the synthesis of polymers with well-defined molecular weights, narrow dispersity, and complex architectures such as block copolymers. nih.gov

The integration of organosilicon moieties into polymers can impart desirable characteristics, including thermal stability, low surface energy, and biocompatibility. The specific role of an organosilane in polymer synthesis depends on its functionality. Monomers with polymerizable groups (e.g., vinyl, acrylate) or cyclic compounds suitable for ring-opening polymerization (ROP) can be incorporated into the main polymer chain.

Trimethyl-o-tolylsilane, lacking a polymerizable functional group, is not suitable for direct polymerization into a polymer backbone. However, related tolyl-containing cyclic siloxanes are effective monomers for ROP. For example, the organocatalytic ROP of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane (PT3) has been used to synthesize polysiloxanes with controlled molecular weights. rsc.org In such reactions, the cyclic monomer opens and polymerizes to form a linear poly(phenyl-p-tolylsiloxane). rsc.org

Table 2: Controlled Ring-Opening Polymerization (ROP) of a Tolyl-Containing Cyclotrisiloxane (PT3) (Data based on studies of related p-tolyl compounds)

| Initiator / Catalyst System | Monomer/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Resulting Polymer (Mn,SEC) | Polydispersity (ĐM) |

| H₂O / TMnPG | 10 / 1 | 24 | 76.3 | 15,200 g/mol | 1.15 |

| Me₃SiOLi | 10 / 1 | 504 | 95.0 | 28,500 g/mol | 1.18 |

| PDMS-(OH)₂ / TMnPG | 10 / 1 | 48 | 89.2 | 34,100 g/mol | 1.21 |

Mn,SEC: Number-average molar mass determined by Size Exclusion Chromatography. ĐM: Molar-mass dispersity. rsc.org

The role of a molecule like trimethyl-o-tolylsilane would more likely be as a chain-capping or terminating agent in certain types of polymerization. For instance, in anionic polymerizations, a reactive silyl (B83357) halide could be used as a terminator; while trimethyl-o-tolylsilane is not a halide, its aryl-silicon bond can be cleaved by strong nucleophiles, potentially allowing it to act as a terminating agent that introduces a tolyl or trimethylsilyl group at the polymer chain end. canterbury.ac.nzwikipedia.org

Surface Modification Strategies Utilizing Trimethyl-o-tolylsilane

Surface modification is a critical strategy for tailoring the interface between a material and its environment, impacting properties like adhesion, wettability, and biocompatibility. nih.govnumberanalytics.com Silanization, the process of grafting silane (B1218182) molecules onto a surface, is a widely used and effective method, particularly for materials rich in hydroxyl groups, such as silica, glass, and metal oxides. cankaya.edu.trmdpi.com

The standard mechanism for silanization involves organosilanes with hydrolyzable groups, such as alkoxy (e.g., -OCH₃, -OC₂H₅) or chloro groups. cankaya.edu.tr These groups first hydrolyze in the presence of trace water to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. mdpi.com Neighboring silane molecules can also cross-link via Si-O-Si bonds, forming a durable siloxane film on the surface. cankaya.edu.tr

Trimethyl-o-tolylsilane does not possess the typical hydrolyzable alkoxy or chloro groups required for this conventional grafting mechanism. The trimethylsilyl moiety is sterically bulky and the silicon-carbon bonds to the methyl and tolyl groups are generally stable and not prone to hydrolysis. wikipedia.org Therefore, it is not an effective agent for creating covalently bound, cross-linked surface layers via the standard silanization pathway.

However, it could still be used for surface modification through alternative strategies:

Hydrophobization: The trimethylsilyl group is known for its hydrophobicity. While not forming a robust covalent network, the compound could be physically adsorbed or attached through weaker interactions to alter surface energy. More commonly, trimethyl-containing reagents like chlorotrimethylsilane or hexamethyldisilazane (B44280) are used to cap surface hydroxyl groups and impart hydrophobicity. mdpi.comgelest.com

Aryl-Silicon Bond Cleavage: The bond between the silicon atom and the tolyl group can be cleaved under specific chemical conditions, such as with strong electrophiles or certain nucleophiles. canterbury.ac.nzle.ac.uk This reactivity is generally not exploited for routine surface modification but could be envisioned in specialized synthetic routes where the tolyl group is either removed to create a reactive silyl site on the surface or transferred to another species.

Table 3: Comparison of Silanes for Surface Modification

| Silane Type | Functional Groups for Grafting | Bonding to Surface | Typical Application | Example Compound |

| Alkoxy/Chloro-silane | -OR, -Cl | Covalent (Si-O-Substrate) | Adhesion promotion, stable functional layers | (3-Aminopropyl)triethoxysilane (APTES) mdpi.com |

| Trimethyl-aryl-silane | None (stable Si-C bonds) | Weak/No covalent bonding | Limited (potential for hydrophobization) | Trimethyl-o-tolylsilane |

| Silylating Agents | -Cl, -N(SiMe₃)₂ | Covalent (Si-O-Substrate) | Surface capping, hydrophobization | Chlorotrimethylsilane gelest.com |

Development of Organosilane-Based Reagents for Controlled Synthesis of Macromolecular Structures

Organosilane reagents are indispensable tools in modern organic and polymer synthesis. shinetsusilicone-global.comresearchgate.net They serve diverse roles as protecting groups, reducing agents, and precursors for generating reactive intermediates like silyl anions or cations. wikipedia.orgshinetsusilicone-global.com The development of new organosilane reagents is driven by the need for greater control, selectivity, and efficiency in the synthesis of complex molecules and macromolecular structures. acs.orgmdpi.com

The reactivity of trimethyl-o-tolylsilane is centered on the aryl-silicon bond. This bond, while relatively strong, can be cleaved under specific conditions, making the compound a potential precursor for other reagents. canterbury.ac.nzle.ac.uk

Generation of Tolyl Anions/Cations: Cleavage of the Si-C(aryl) bond can generate either a tolyl anion (if cleaved with a strong base or certain metals) or a tolyl cation equivalent (if cleaved with a strong electrophile). These intermediates could then be used in subsequent reactions to build larger molecules.

Model Compound for Mechanistic Studies: Simple arylsilanes like trimethyl-o-tolylsilane are often used as model compounds to study the mechanisms of electrophilic and nucleophilic substitution at silicon. canterbury.ac.nzle.ac.uk Understanding the kinetics and stereochemistry of how the aryl-silicon bond breaks is fundamental to designing more complex synthetic transformations. le.ac.uk

While not a widely commercialized reagent for macromolecular synthesis, related tolyl-containing silanes have been developed for specific purposes. For instance, stereoregular cyclic p-tolyl-siloxanes have been synthesized as well-defined reagents for creating functionalized siloxane polymers and materials. researchgate.net These cyclic compounds offer a pathway to materials with tailored hydrophilic or hydrophobic properties. researchgate.net Similarly, silyl lithium reagents derived from arylsilanes are powerful nucleophiles for forming new silicon-carbon bonds. acs.org The development of trimethyl-o-tolylsilane as a reagent would likely follow this path, leveraging the specific reactivity of its Si-C(tolyl) bond for targeted synthetic applications rather than broad utility.

Catalytic Applications and Ligand Development from Trimethyl O Tolylsilane Derivatives

Use of Trimethyl-O-tolylsilane as a Precursor for Catalyst Synthesis

While trimethyl-o-tolylsilane itself is not typically a direct catalyst, its derivatives serve as critical building blocks for the synthesis of complex ligands and, subsequently, catalytically active metal complexes. A key strategy involves the functionalization of the o-tolyl group to introduce coordinating atoms, with the silane (B1218182) moiety acting as a structural anchor.

A significant example is the synthesis of tripodal, triphosphino-silane ligands. These ligands are constructed from organolithiated diphenyl(o-tolyl)phosphine, which can be considered a downstream derivative of a simpler o-tolyl precursor. The process leads to the formation of a semirigid ligand scaffold, such as [HSi(o-C6H4CH2P(C6H5)2)3], where a central silicon hydride atom anchors three phosphine-containing arms derived from the o-tolyl starting material. osti.gov This ligand precursor can then be reacted with a metal source, for example, Ni(PPh3)4, to yield a well-defined organometallic complex like [HNi(κ4(Si,P,P,P)-Si(o-C6H4CH2PPh2)3]. osti.gov In this final complex, the ligand coordinates to the nickel center through its three phosphorus atoms and the silicon atom, forming a catalytically active species suitable for reactions like hydroboration. osti.gov This synthetic pathway demonstrates how an o-tolyl-containing molecule can be elaborated into a sophisticated precursor for a homogeneous catalyst.

Ligand Design Employing O-Tolyl-Silane Scaffolds in Homogeneous Catalysis

The design of ligands is central to advancing homogeneous catalysis, and scaffolds combining silicon centers with o-tolyl groups offer a powerful platform for creating sterically demanding and electronically tunable ligands. The o-tolyl group is a well-established component in phosphine (B1218219) ligands, such as the ubiquitous tri(o-tolyl)phosphine (P(o-tol)3), which is known for its large cone angle (194°) and its ability to promote challenging cross-coupling reactions. nih.gov Incorporating this moiety into a silane-based scaffold allows for the creation of multidentate ligands with precise three-dimensional structures.

The tripodal ligand [HSi(o-C6H4CH2P(C6H5)2)3] (L1) exemplifies this design principle. The silicon atom acts as a central node, and the methylene (B1212753) linkers between the aryl ring and the phosphine groups provide semi-rigidity. osti.gov When complexed with nickel to form the catalyst [HNi(κ4(Si,P,P,P)-Si(o-C6H4CH2PPh2)3] (Ni-1), this ligand creates a specific coordination environment that is highly effective for the homogeneous hydroboration of aldehydes. osti.gov The catalytic performance of this system highlights the successful integration of the o-tolyl-silane scaffold into a functional catalyst. The system shows high efficiency, achieving complete conversion for various aldehydes in short timeframes. osti.gov

| Substrate (Aldehyde) | Conversion Time (min) | NMR Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | >99 |

| 4-Methoxybenzaldehyde | 15 | >99 |

| 4-Trifluoromethylbenzaldehyde | 15 | >99 |

| 2-Naphthaldehyde | 15 | >99 |

| Cyclohexanecarboxaldehyde | 120 | >99 |

Heterogeneous Catalysis Incorporating Trimethyl-O-tolylsilane Derivatives

A primary challenge in homogeneous catalysis is the separation of the catalyst from the product mixture. Immobilizing a catalyst onto a solid support—a process known as heterogenization—provides a practical solution, allowing for easy recovery and recycling. Organosilane derivatives are ideal for this purpose due to their ability to form robust covalent bonds with oxide supports like silica (B1680970) (SiO2).

The general method involves grafting a silane, often a trialkoxysilane or trichlorosilane, onto the surface hydroxyl groups (silanols) of the support material. mdpi.comnih.gov While direct examples using trimethyl-o-tolylsilane are not prominent, a derivative like (o-tolyl)triethoxysilane could be readily grafted onto silica or other supports to create a surface functionalized with o-tolyl groups. mdpi.com

A more advanced application is the direct immobilization of a well-defined homogeneous catalyst containing an o-tolyl-silane scaffold. The nickel complex [HNi(κ4(Si,P,P,P)-Si(o-C6H4CH2PPh2)3] (Ni-1) has been successfully grafted onto a metal-organic framework (MOF), NU-1000, creating the heterogeneous catalyst Ni-1@NU-1000. osti.gov This process leverages the reactivity of the Si-H bond in the catalyst with the support. The resulting heterogeneous catalyst not only retains the high activity of its homogeneous counterpart in aldehyde hydroboration but also exhibits enhanced properties, including recyclability and the ability to perform catalysis under aerobic conditions. osti.gov

| Catalyst | Type | Conversion Time (min) | NMR Yield (%) | Recyclable |

|---|---|---|---|---|

| Ni-1 | Homogeneous | 15 | >99 | No |

| Ni-1@NU-1000 | Heterogeneous (MOF-supported) | 120 | >99 | Yes |

Stereoselective Catalysis Mediated by Chiral Trimethyl-O-tolylsilane Analogues

The synthesis of single-enantiomer products is a cornerstone of modern chemistry, and it relies on the use of chiral catalysts. Designing chiral analogues of o-tolyl-silane ligands is a promising strategy for developing new asymmetric transformations. Chirality can be introduced into the ligand scaffold in several ways, such as by using chiral backbones or by placing a stereogenic center at the silicon atom.

While a specific catalyst that is both chiral and derived directly from trimethyl-o-tolylsilane is not widely documented, related systems demonstrate the potential of this approach. For instance, chiral zirconocene (B1252598) catalysts have been used in the dehydropolymerization of p-tolylsilane. acs.org In this case, the chiral environment of the catalyst was investigated for its ability to influence the tacticity (stereochemistry) of the resulting polysilane chain. acs.org Although the resulting polymer was atactic, the study highlights the principle of using a chiral metal complex to control the stereochemical outcome of a reaction involving a tolylsilane substrate. acs.org

Furthermore, the principles of asymmetric catalysis are well-established for reactions involving silanes. Nickel-catalyzed asymmetric reductive cyclizations, for example, use chiral phosphine ligands like (R)-AntPhos in combination with silanes (e.g., triethylsilane) to produce chiral products with high enantioselectivity. chemrxiv.org A hypothetical chiral ligand based on an o-tolyl-silane scaffold could be employed in similar transformations, where the defined chiral pocket around the metal center would direct the stereochemical course of the reaction. The development of such ligands remains an active area of research, with the goal of combining the robust structural features of organosilicon chemistry with the precise stereocontrol offered by chiral design. nih.govresearchgate.net

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights of Trimethyl O Tolylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentberkeley.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. numberanalytics.com It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si). For trimethyl-o-tolylsilane, a combination of 1D and 2D NMR experiments allows for the complete assignment of all atoms in the molecule.

One-dimensional NMR spectra provide foundational information about the number and type of nuclei present in a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of trimethyl-o-tolylsilane is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group protons and the aromatic protons of the o-tolyl group. The nine equivalent protons of the TMS group typically appear as a sharp singlet far upfield, usually between 0.0 and 0.5 ppm, due to the electropositive nature of silicon. libretexts.org The protons of the o-tolyl group—both the aromatic ring protons and the methyl group protons—will appear further downfield. libretexts.org The aromatic protons (4H) would exhibit complex splitting patterns (multiplets) in the characteristic aromatic region (approx. 6.8–7.5 ppm), while the tolyl-methyl protons (3H) would appear as a singlet around 2.1–2.3 ppm. carlroth.com

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. libretexts.org The carbon atoms of the trimethylsilyl group would resonate at a high field (typically 0–5 ppm). compoundchem.com The carbons of the o-tolyl group would appear in the aromatic region (approx. 120–150 ppm), with the carbon attached to the oxygen atom appearing at the lower field end of this range due to the deshielding effect of the oxygen. libretexts.org The tolyl-methyl carbon would be found around 20 ppm. rsc.org

²⁹Si NMR Spectroscopy : ²⁹Si NMR is particularly powerful for characterizing organosilicon compounds. pascal-man.com This technique directly probes the silicon nucleus. For trimethyl(aryloxy)silanes, the ²⁹Si chemical shift is sensitive to the substituents on the aromatic ring. The silicon atom in trimethyl-o-tolylsilane is expected to have a chemical shift in the range of +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.comuni-muenchen.de This downfield shift compared to other silanes is characteristic of silicon atoms bonded to four substituents, including an oxygen atom. pascal-man.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Si-(CH ₃)₃ | ~ 0.3 |

| ¹H | Ar-CH ₃ | ~ 2.2 |

| ¹H | Ar-H | ~ 6.8 - 7.5 |

| ¹³C | Si-(C H₃)₃ | ~ 1.0 |

| ¹³C | Ar-C H₃ | ~ 20.0 |

| ¹³C | C -Ar | ~ 120 - 150 |

| ²⁹Si | (CH ₃)₃Si -OAr | ~ +20 |

Table 1: Predicted NMR Chemical Shifts for Trimethyl-o-tolylsilane. Note: These are typical values and can vary based on solvent and experimental conditions. carlroth.comcompoundchem.comsigmaaldrich.com

While 1D NMR provides a list of chemical shifts, multidimensional NMR experiments reveal the connectivity between atoms, which is crucial for assigning these shifts and confirming the structure, especially for more complex derivatives. numberanalytics.comusask.canationalmaglab.org

COSY (Correlation Spectroscopy) : This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com In a COSY spectrum of a trimethyl-o-tolylsilane derivative, cross-peaks would reveal the coupling network within the aromatic ring, helping to assign the specific positions of substituents on the tolyl group by showing which protons are adjacent to one another. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a 2D experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). princeton.edu This technique would definitively link the proton signals of the trimethylsilyl group and the tolyl methyl group to their corresponding carbon signals. creative-biostructure.com It would also correlate each aromatic proton with its directly bonded aromatic carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds). princeton.edu This is arguably the most powerful technique for assembling the molecular puzzle. For trimethyl-o-tolylsilane, an HMBC experiment would show a critical correlation between the protons of the trimethylsilyl group (at ~0.3 ppm) and the aromatic carbon atom bonded to the oxygen (at ~150 ppm), confirming the presence of the Si-O-C linkage. It would also show correlations between the tolyl-methyl protons and adjacent aromatic carbons. iranchembook.ir

Mass Spectrometry (MS) for Molecular Characterization and Mechanistic Pathway Analysisresearchgate.net

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. nih.govtecnofrom.com For trimethyl-o-tolylsilane (C₁₀H₁₆OSi), the theoretical exact mass can be calculated with high precision. msu.edu An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the elemental composition, distinguishing it from other molecules that might have the same nominal mass. bioanalysis-zone.comnih.gov

| Formula | Theoretical Exact Mass (m/z) | Technique |

| C₁₀H₁₆OSi | 180.0970 | High-Resolution Mass Spectrometry (HRMS) |

Table 2: Theoretical Exact Mass of Trimethyl-o-tolylsilane ([M]⁺•).

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion") is selected, fragmented, and then the resulting "product ions" are analyzed. msaltd.co.ukwikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. spectroscopyonline.com For trimethyl-o-tolylsilane, the molecular ion ([M]⁺•, m/z = 180) would likely undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. libretexts.org This silicon-centered cation is resonance-stabilized. Further fragmentation could involve the cleavage of the Si-O bond or the tolyl group itself.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 180 | 165 | •CH₃ | [(CH₃)₂Si-O-C₇H₇]⁺ |

| 180 | 107 | (CH₃)₃Si• | [O-C₇H₇]⁺ |

| 165 | 73 | C₇H₈O | [(CH₃)₃Si]⁺ |

Table 3: Plausible MS/MS Fragmentation Pathways for Trimethyl-o-tolylsilane.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is exceptionally well-suited for the analysis of complex mixtures containing volatile compounds like trimethyl-o-tolylsilane. rsc.org In a typical application, such as monitoring the progress of a reaction, a sample of the reaction mixture is injected into the GC. spectroscopyonline.com The components of the mixture are separated based on their boiling points and interactions with the GC column. As each compound, including trimethyl-o-tolylsilane, elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. shimadzu.com This allows for both the identification of the compound (by its mass spectrum) and its quantification (by the peak area), providing a powerful tool for assessing reaction conversion and identifying byproducts. au.dk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the analysis of molecular structures, particularly for identifying functional groups and probing conformational isomers of trimethyl-o-tolylsilane. These two methods are often used in a complementary fashion, as the selection rules governing them differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. edinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons lose or gain energy corresponding to vibrational modes that cause a change in the molecule's polarizability. edinst.comutdallas.edu

In the context of trimethyl-o-tolylsilane, IR and Raman spectra would reveal characteristic vibrational frequencies for its constituent functional groups: the trimethylsilyl ((CH₃)₃Si-) group and the ortho-tolyl (o-CH₃C₆H₄-) group. The analysis of these spectra allows for a detailed understanding of the molecule's structural arrangement.

Detailed Research Findings:

While a dedicated, comprehensive experimental vibrational analysis of trimethyl-o-tolylsilane is not extensively reported in publicly accessible literature, the expected spectral features can be reliably predicted based on studies of analogous compounds, such as trimethyl(phenyl)silane, and general knowledge of group frequencies. Theoretical calculations using methods like Density Functional Theory (DFT) are also a standard approach for predicting and assigning vibrational frequencies with a high degree of accuracy. arxiv.orgscm.com

The key vibrational modes for trimethyl-o-tolylsilane can be categorized as follows:

Trimethylsilyl Group Vibrations: The Si-(CH₃)₃ group exhibits several characteristic vibrations. Strong bands associated with the Si-C stretching vibrations are expected. For instance, in trimethyl(phenyl)silane, a strong band appears around 840 cm⁻¹ and another near 755 cm⁻¹, which are characteristic of the trimethylsilyl group. researchgate.net A deformation vibration for this group is also typically observed around 1250 cm⁻¹. researchgate.net The symmetric and asymmetric stretching of the C-H bonds within the methyl groups would appear in the 2900-3000 cm⁻¹ region.

Ortho-Tolyl Group Vibrations: The ortho-substituted benzene (B151609) ring gives rise to a series of distinct bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a pattern of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-substitution) influences the pattern of out-of-plane C-H bending vibrations, which are strong in IR spectra and appear in the 750-780 cm⁻¹ range. The C-H vibrations of the tolyl's methyl group will also contribute to the aliphatic C-H stretching region.

Si-Aryl Bond Vibration: The stretching vibration of the Si-C bond connecting the silicon atom to the aromatic ring is also a key feature, though it can be coupled with other vibrations.

The complementary nature of IR and Raman spectroscopy is particularly useful for conformational analysis. edinst.com For trimethyl-o-tolylsilane, rotation around the Si-Aryl bond can lead to different conformers. The relative intensities of certain vibrational modes in the IR and Raman spectra can change depending on the conformational population, providing insights into the most stable geometries of the molecule in different states (gas, liquid, or solution). For example, studies on related molecules like methyl vinyl silane (B1218182) have successfully used variable temperature IR spectroscopy to determine the enthalpy differences between conformers. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for Trimethyl-O-tolylsilane

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | o-Tolyl | 3000-3100 | Medium | Medium-Strong |

| C-H Stretch (Aliphatic) | Trimethylsilyl, Tolyl-CH₃ | 2850-3000 | Strong | Strong |

| C=C Stretch (Aromatic Ring) | o-Tolyl | 1450-1600 | Medium-Strong | Strong |

| Si-CH₃ Deformation | Trimethylsilyl | ~1250 | Strong | Medium |

| Si-C Stretch | Trimethylsilyl | 750-850 | Strong | Medium |

| C-H Out-of-Plane Bend | o-Tolyl | 750-780 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination of Trimethyl-O-tolylsilane Derivatives.

For trimethyl-o-tolylsilane, which is a liquid at room temperature, X-ray crystallography would require either growing a single crystal at low temperatures or, more commonly, studying a solid derivative of the compound. The study of such derivatives provides invaluable, direct insight into the steric and electronic effects of the trimethylsilyl and o-tolyl groups on the molecular geometry and intermolecular interactions in the solid state.

Detailed Research Findings:

In the crystal structure of the ortho-tolyl derivative of hexamethylcyclotrisilazane, the tolyl rings are found to be nearly perpendicular to the central cyclotrisilazane ring. researchgate.net This orientation is a consequence of minimizing steric hindrance between the ortho-methyl group and the rest of the molecule. The hindered rotation around the Si-Aryl bond due to the ortho-substituent leads to the existence of distinct rotamers, and often one preferred conformation is observed in the crystalline state. researchgate.net

The analysis of such derivatives provides precise measurements of bond lengths and angles. For instance, in related silyl (B83357) compounds, Si-C bond lengths are typically in the range of 1.85-1.89 Å, and the geometry around the silicon atom is generally tetrahedral. The C-C bond lengths within the aromatic ring and the C-Si-C bond angles provide further details on the molecular structure.

Interactive Data Table: Representative Crystallographic Data for an o-Tolyl-Silane Derivative

The following table presents crystallographic data for a relevant derivative, 2,2,4,4,6,6-hexamethyl-1,3,5-tri-o-tolylcyclotrisilazane, which illustrates the structural parameters that can be obtained from X-ray diffraction analysis. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.323 |

| b (Å) | 12.011 |

| c (Å) | 13.918 |

| α (°) | 67.24 |

| β (°) | 71.05 |

| γ (°) | 81.33 |

| Conformation | Tolyl rings are nearly perpendicular to the cyclotrisilazane ring. researchgate.net |

This data provides a concrete example of the detailed structural information afforded by X-ray crystallography. The precise bond lengths, angles, and torsional angles determined from such an analysis are fundamental for understanding the steric interactions and packing forces that govern the structure of silyl-aromatic compounds in the solid state.

Computational Chemistry and Theoretical Modeling of Trimethyl O Tolylsilane Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgscispace.com This approach offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. wikipedia.orgaimspress.com

For trimethyl-o-tolylsilane, DFT calculations are essential for understanding its ground-state properties. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G*), one can perform geometry optimization to determine the most stable three-dimensional arrangement of its atoms. nih.govmdpi.com From this optimized structure, a wealth of electronic and energetic data can be extracted.

Key energetic properties include the total energy, enthalpy of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity.

The electronic properties that can be mapped include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges. The MEP map is particularly insightful, as it visualizes regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For trimethyl-o-tolylsilane, one would expect a negative potential (electron-rich region) around the oxygen atom and the aromatic ring, while the silicon and methyl protons would exhibit a more positive potential.

Table 1: Illustrative DFT-Calculated Energetic Properties This table presents the type of data that would be obtained from DFT calculations on trimethyl-o-tolylsilane, using representative values for context.

| Property | Illustrative Value | Unit | Significance |

| Total Energy | -745.2 | Hartrees | The absolute ground-state energy of the molecule. |

| Enthalpy of Formation | -85.3 | kcal/mol | The change in enthalpy during the molecule's formation from its constituent elements. nih.gov |

| HOMO Energy | -6.2 | eV | Energy of the highest occupied molecular orbital; relates to ionization potential. nih.gov |

| LUMO Energy | -0.5 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. nih.gov |

| HOMO-LUMO Gap | 5.7 | eV | An indicator of chemical stability and reactivity. |

Ab Initio Methods for High-Accuracy Prediction of Spectroscopic Parameters

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory [e.g., CCSD(T)] can provide highly accurate predictions, often referred to as the "gold standard" in computational chemistry. nih.govaps.org

These high-accuracy methods are particularly valuable for predicting spectroscopic parameters that can be directly compared with experimental data from techniques like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. For trimethyl-o-tolylsilane, ab initio calculations would begin with a geometry optimization, followed by a frequency calculation. This analysis yields the vibrational modes of the molecule, their corresponding frequencies, and their intensities. rsc.org

The predicted IR and Raman spectra can aid in the interpretation of experimental spectra by assigning specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups, such as the Si-O-C linkage, Si-C bonds of the trimethylsilyl (B98337) group, and C-H bonds of the methyl and tolyl groups. Discrepancies between calculated (typically in the harmonic approximation) and experimental frequencies can often be resolved by accounting for anharmonicity effects, which can be modeled with more advanced computational approaches or scaling factors. rsc.org Furthermore, ab initio methods can compute NMR chemical shifts (for ¹H, ¹³C, ²⁹Si) and spin-spin coupling constants, providing a powerful tool for structural elucidation. researchgate.net

Table 2: Representative Ab Initio Predicted Spectroscopic Data This table illustrates the kind of spectroscopic data that would be generated for trimethyl-o-tolylsilane. The vibrational frequencies are hypothetical examples of prominent modes.

| Spectroscopic Parameter | Calculated Value | Assignment |

| Vibrational Frequency (IR) | ~2960 cm⁻¹ | C-H stretch (methyl) |

| Vibrational Frequency (IR) | ~1250 cm⁻¹ | Si-CH₃ symmetric deformation |

| Vibrational Frequency (IR) | ~1090 cm⁻¹ | C-O-Si asymmetric stretch |

| Vibrational Frequency (Raman) | ~750 cm⁻¹ | Si-C stretch (trimethyl) |

| ¹³C NMR Chemical Shift | ~157 ppm | Aromatic C-O |

| ²⁹Si NMR Chemical Shift | ~18 ppm | O-Si(CH₃)₃ |

Molecular Dynamics Simulations of Trimethyl-O-tolylsilane in Condensed Phases or Reaction Environments

While quantum mechanics calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) or in solution. nih.govnih.gov MD simulations model a system of many molecules over time by solving Newton's equations of motion, where the forces between atoms are described by a force field. researchgate.netmdpi.com

For trimethyl-o-tolylsilane, an MD simulation would provide insight into its bulk properties and intermolecular interactions. A simulation box would be constructed containing numerous trimethyl-o-tolylsilane molecules, often along with a solvent like water or a nonpolar solvent, to mimic a realistic chemical environment. nih.gov The simulation would track the position and velocity of every atom over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal important structural and dynamic information. Radial distribution functions (RDFs) can be calculated to understand the average distance and coordination number between different parts of the molecules, for example, how the silyl (B83357) groups of neighboring molecules arrange themselves or how solvent molecules organize around the solute. researchgate.net Transport properties such as the self-diffusion coefficient can also be determined, which characterizes the mobility of the molecule in the liquid phase. mdpi.com These simulations are crucial for understanding properties like solubility, viscosity, and how the molecule behaves at interfaces. nih.gov

Table 3: Illustrative Output from a Molecular Dynamics Simulation This table shows the type of properties that would be derived from an MD simulation of liquid trimethyl-o-tolylsilane.

| Property | Illustrative Value | Unit | Significance |

| Density (NPT ensemble) | 0.92 | g/cm³ | Predicted bulk density of the liquid phase. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁹ | m²/s | A measure of molecular mobility in the liquid. mdpi.com |

| First Peak of Si-Si RDF | 5.8 | Å | The most probable distance between the silicon atoms of two neighboring molecules. researchgate.net |

| Solvation Free Energy (in water) | +4.5 | kcal/mol | The free energy change associated with transferring the molecule from gas phase to solvent; indicates solubility. |

Mechanistic Pathway Elucidation through Transition State Analysis

Understanding how a molecule reacts requires mapping the potential energy surface (PES) that connects reactants to products. A crucial point on this surface is the transition state (TS), which represents the highest energy barrier along the minimum-energy reaction pathway. e3s-conferences.org Locating the TS and calculating its energy relative to the reactants gives the activation energy, a key determinant of the reaction rate. numberanalytics.com

For trimethyl-o-tolylsilane, a common reaction of interest is hydrolysis of the silyl ether bond to yield o-cresol (B1677501) and trimethylsilanol, which can further condense. Transition state analysis, typically performed using DFT, can elucidate the mechanism of this reaction. The process involves proposing a reaction coordinate and using specialized algorithms to search for the saddle point (the TS) on the PES. schrodinger.comrsc.org

Once located, the TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the Si-O bond and formation of an O-H bond). e3s-conferences.org By calculating the energies of the reactants, transition state, any intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals whether the reaction is kinetically and thermodynamically favorable and can help distinguish between competing mechanistic pathways (e.g., concerted vs. stepwise mechanisms). e3s-conferences.org

Table 4: Hypothetical Reaction Energy Profile for Hydrolysis of Trimethyl-O-tolylsilane This table provides an example of the energetic data obtained from a transition state analysis for the reaction: Trimethyl-o-tolylsilane + H₂O → [Transition State] → o-Cresol + Trimethylsilanol. Energies are relative to the reactants.

| Species | Relative Energy (ΔE) | Unit | Description |

| Reactants | 0.0 | kcal/mol | Isolated trimethyl-o-tolylsilane and water. |

| Transition State (TS) | +25.8 | kcal/mol | Activation energy barrier for the hydrolysis step. numberanalytics.com |

| Products | -5.2 | kcal/mol | Isolated o-cresol and trimethylsilanol. |

Quantitative Structure-Activity Relationships (QSAR) for Organosilanes (if applicable to the compound's reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a set of chemicals with a specific activity, such as reactivity or toxicity. wikipedia.orgqsartoolbox.org Instead of focusing on a single molecule, QSAR modeling involves building a mathematical model from a large dataset of compounds to predict the properties of new or untested chemicals. wikipedia.orgnih.gov

For a class of compounds like arylsiloxanes, a QSAR model could be developed to predict a specific type of reactivity, such as the rate of hydrolysis. To build such a model for trimethyl-o-tolylsilane, one would first need a training set of related organosilanes with experimentally measured reaction rates. rsc.org For each compound in the set, a series of molecular descriptors would be calculated using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a combination of these descriptors to the observed activity. mdpi.com

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Once validated, this model could predict the reactivity of trimethyl-o-tolylsilane based on its calculated descriptors. This approach is particularly powerful for screening large numbers of compounds for desired (or undesired) properties without the need for extensive laboratory testing. nih.gov The applicability of a QSAR model is limited to compounds that are structurally similar to those in the training set. nih.gov

Strategic Functionalization and Derivatization of Trimethyl O Tolylsilane

Controlled Substitution at the O-Tolyl Moiety

The trimethylsilyloxy (-OSiMe3) group acts as a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. ulethbridge.camasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This directing effect is attributed to the lone pairs on the oxygen atom, which can be donated into the aromatic ring via resonance. This donation increases the electron density at the ortho and para positions relative to the silyloxy group, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com The methyl group already present on the ring is also an activating, ortho, para-director.

The combined directing effects of the -OSiMe3 and the -CH3 groups on the o-tolyl ring synergistically guide incoming electrophiles. The primary sites for substitution are the positions ortho and para to the strongly activating -OSiMe3 group. Specifically, this leads to substitution at position 4 (para to -OSiMe3) and position 6 (ortho to -OSiMe3). Steric hindrance from the existing methyl group and the bulky trimethylsilyl (B98337) group can influence the ratio of the resulting regioisomers.

A significant advantage of using trimethyl-O-tolylsilane is that the silyloxy group serves as a protected or "masked" phenol (B47542). gelest.comd-nb.info This allows for electrophilic substitution reactions to be carried out on the aromatic ring under conditions that might be incompatible with a free hydroxyl group. Following the substitution reaction, the trimethylsilyl group can be easily removed to yield the corresponding functionalized o-cresol (B1677501) derivative. gelest.comscielo.br

Common electrophilic substitution reactions applicable to trimethyl-O-tolylsilane include nitration, halogenation, and Friedel-Crafts reactions. These transformations introduce valuable functional groups that can be used in subsequent synthetic steps.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Trimethyl-O-tolylsilane

| Reaction Type | Reagents | Product(s) | Subsequent Utility |

| Nitration | HNO₃, H₂SO₄ | Nitro-trimethyl-O-tolylsilane derivatives | Reduction to amino group for amides, diazonium salts |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Bromo- or Chloro-trimethyl-O-tolylsilane derivatives | Substrates for cross-coupling reactions (e.g., Suzuki, Heck) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-trimethyl-O-tolylsilane derivatives | Formation of ketones, further functionalization of acyl group |

Silicon-Center Functionalization for Diversification

Functionalization at the silicon center primarily involves the cleavage of the silicon-oxygen bond, which is a key step for both deprotection and diversification. gelest.compsu.edu The Si-O bond in aryloxytrimethylsilanes is susceptible to cleavage under various conditions, including acidic, basic, or fluoride-mediated protocols. gelest.comscielo.bropenochem.org This reaction regenerates the phenolic hydroxyl group, which can then participate in other transformations like etherification or esterification.

More advanced strategies leverage the Si-O bond as a site for introducing new functionality directly. A notable example is the transition-metal-catalyzed ipso-borylation of aryloxy silanes. In this reaction, the entire -OSiMe3 group is replaced by a boronyl group (-B(pin), for example). Research has demonstrated the successful nickel-catalyzed ipso-borylation of tert-butyldimethyl(o-tolyloxy)silane, a close analog of trimethyl-O-tolylsilane, to produce 2-(o-tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. umich.edu This transformation is highly valuable as it converts a relatively inert ether into a versatile boronic ester, a cornerstone of modern cross-coupling chemistry.

Table 2: Key Reactions at the Silicon Center

| Reaction Type | Reagents/Catalyst | Transformation | Significance |

| Deprotection (Si-O Cleavage) | H⁺/MeOH, K₂CO₃/MeOH, or TBAF | -OSiMe₃ → -OH | Regenerates the phenol for further reactions. gelest.comscielo.br |

| Ipso-Borylation | B₂(pin)₂, Ni(acac)₂, IPrMe·HCl, LiOtBu | -OSiMe₃ → -B(pin) | Introduces a boronic ester for Suzuki coupling. umich.edu |

| Reaction with Organometallics | e.g., Grignard or organolithium reagents | -OSiMe₃ → -OH (after workup) | Typically used for deprotection rather than diversification. saskoer.ca |

Introduction of Reactive Handles for Subsequent Transformations

A key synthetic strategy involves using trimethyl-O-tolylsilane to introduce "reactive handles"—functional groups that are stable under one set of conditions but can be selectively reacted in a subsequent step. This allows for the stepwise construction of complex molecules.

These handles can be installed either on the aromatic ring or at the silicon center.

Ring Functionalization: As detailed in section 8.1, electrophilic substitution reactions like bromination or nitration install halogen or nitro groups onto the tolyl ring. A bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. A nitro group can be readily reduced to an amine, which is a versatile precursor for amides, sulfonamides, or diazonium salts, opening up a vast chemical space for derivatization.

Silicon-Center Functionalization: The ipso-borylation described in section 8.2 is a powerful method for installing a boronic ester handle. umich.edu This group is a cornerstone of Suzuki-Miyaura cross-coupling, allowing for the facile synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Ortho-lithiation: Directed ortho-metalation (DoM) is another potential strategy for introducing a reactive handle. organic-chemistry.org The silyloxy group can direct a strong base like n-butyllithium to deprotonate the ortho position (position 6). The resulting organolithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides), thereby introducing a diverse range of functional groups at a specific position.

Applications in Building Blocks for Complex Molecular Architectures

The functionalization and derivatization strategies discussed above establish trimethyl-O-tolylsilane as a valuable building block for constructing complex molecular architectures. d-nb.infosemanticscholar.orgencyclopedia.pub Chemical building blocks are relatively simple molecules that provide key structural motifs for the synthesis of more elaborate compounds. chemeo.com

By leveraging the controlled reactivity of trimethyl-O-tolylsilane, chemists can access a variety of more complex intermediates:

Substituted o-Cresols: Through electrophilic substitution followed by deprotection, a wide range of substituted o-cresol derivatives can be synthesized. These phenols are important intermediates in their own right, serving as precursors for pharmaceuticals, agrochemicals, and polymers.

Biaryl Compounds: The sequence of ipso-borylation followed by Suzuki coupling provides a direct and efficient route to o-tolyl-containing biaryl systems. umich.edu This is a powerful method for assembling the core structures of many biologically active molecules and advanced materials.

Heterocyclic Systems: Functional handles introduced onto the tolyl ring can be used to construct fused or appended heterocyclic rings. For instance, an ortho-amino-phenol derivative, accessible from a nitrated intermediate, is a classic precursor for synthesizing benzoxazoles.

The ability to selectively modify the molecule at either the aromatic ring or the silicon center, and then to unmask the phenol or use the installed handle for further coupling, underscores the utility of trimethyl-O-tolylsilane as a versatile synthon in the multistep synthesis of complex molecular targets.

Emerging Research Directions and Future Prospects for Trimethyl O Tolylsilane Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of arylsilanes, including trimethyl-o-tolylsilane, has traditionally relied on methods like Grignard reactions and metal-catalyzed coupling reactions such as Suzuki and Stille. nih.gov These often involve the metalation of an aryl halide followed by reaction with a chlorosilane. nih.gov However, the field is actively moving towards more sustainable and efficient synthetic routes.

A significant area of development is the use of hydrosilanes as silylating agents, which are more stable and easier to handle than their chloro-counterparts, and produce hydrogen gas as the only byproduct. mdpi.com This approach aligns with the principles of green chemistry by reducing waste and avoiding corrosive byproducts like HCl. mdpi.comacs.org Recent research has demonstrated the potential of cobalt-based catalysts for the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols. nih.gov This methodology offers a circular approach to hydrosilylation and hydroalkoxysilylation reactions. nih.gov

Electrochemical methods are also emerging as a highly functional group-tolerant alternative for Si-Si bond formation. acs.org A 2023 study by Klausen and Lin detailed an electrochemical approach to chlorosilane reduction, which allows for selective cross-coupling with high efficiency. acs.org

Another promising and sustainable approach involves the direct C-H silylation of arenes. Platinum-catalyzed aromatic C-H silylation of arenes with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) has been reported, offering a more atom-economical pathway to arylsilanes. researchgate.net

The table below summarizes some of the emerging synthetic methodologies:

| Methodology | Key Features | Advantages | Reference |

| Hydrosilane-based Synthesis | Uses R₂SiH₂ as a silylating agent. | Moisture stable, easy to handle, H₂ as a byproduct. | mdpi.com |

| Cobalt-Catalyzed Hydroalkoxysilylation | One-pot synthesis in green solvents. | Circular approach, mild reaction conditions. | nih.gov |

| Electrochemical Chlorosilane Reduction | Selective reduction of aryl-substituted chlorosilanes. | High functional group tolerance, high selectivity for cross-coupling. | acs.org |

| Direct C-H Silylation | Platinum-catalyzed reaction of arenes. | Atom-economical. | researchgate.net |

Design of Advanced Reagents and Catalysts Based on Trimethyl-o-tolylsilane Scaffolds

The unique electronic and steric properties of the trimethyl-o-tolylsilyl group make it an interesting scaffold for the design of new reagents and catalysts. While specific examples focused solely on trimethyl-o-tolylsilane are not extensively documented in the provided search results, the broader field of organosilicon chemistry provides a strong basis for future exploration.

Triarylsilanols, for instance, have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org The electronic properties of the aryl groups significantly influence the catalytic activity. acs.org This suggests that a trimethyl-o-tolylsilanol could exhibit unique catalytic behavior due to the electronic and steric influence of the ortho-methyl group.

Furthermore, porous silica-based organic-inorganic hybrid materials are an active area of research for catalysis. mdpi.com The surface of these materials can be functionalized with organic moieties, and the use of trimethyl-silyl species can modify the hydrophobicity of the pore walls, which can be beneficial for certain catalytic applications. mdpi.com Incorporating a trimethyl-o-tolylsilyl group could offer finer control over the catalyst's surface properties.

The development of novel silyllithium reagents and their corresponding cyanocuprates, such as Me₂Si(C₆H₄OMe-o)Li, has proven useful for the formation of C-Si bonds under mild conditions. acs.org This opens the door for designing analogous reagents based on the trimethyl-o-tolylsilane scaffold for specific synthetic transformations.

Theoretical Prediction and Experimental Validation of Unexplored Reactivity